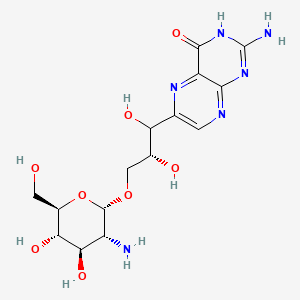

![molecular formula C34H36N4O8Zn B1168906 3-[(4Z,10Z,15Z,19Z)-18-(2-carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc CAS No. 119700-81-1](/img/structure/B1168906.png)

3-[(4Z,10Z,15Z,19Z)-18-(2-carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar porphyrin compounds involves multi-step organic reactions. Ivanova et al. (2014) describe the synthesis of 5,15-bis(4′-methoxyphenyl)-2,8,12,18-tetramethyl-3,7,10,13,17,20-hexaethylporphyrin, a compound with similar structural elements, demonstrating the complexity and precision required in such syntheses (Ivanova, Mamardashvili, Glazunov, & Semeikin, 2014).

Molecular Structure Analysis

Porphyrin compounds like the one exhibit distinct molecular structures characterized by a large, planar ring with metal ions, such as zinc, at their core. Senge & Smith (1997) analyzed a similar compound, providing insights into the molecular structure, which typically involves axial interactions and π-π interactions contributing to their stability and unique chemical properties (Senge & Smith, 1997).

Chemical Reactions and Properties

Porphyrin compounds are known for their ability to form complexes with metals, a property crucial in biological systems and synthetic applications. For example, the research by Ivanova et al. (2015) highlights the complexing properties and reactivity of porphyrins with zinc, essential for understanding their chemical behavior (Ivanova, Razgonyaev, Semeikin, & Mamardashvili, 2015).

Physical Properties Analysis

The physical properties of porphyrin compounds, such as solubility, stability, and photophysical properties, are significant for their applications in fields like photodynamic therapy and solar cells. For instance, the research by Deng Ke-jian (2010) on zinc 2,3,7,8,12,13,17,18-octakis(butyl-thio)5,10,15,20 tetraaza porphyrin provides insights into the physical properties, including solubility and stability under various conditions (Deng Ke-jian, 2010).

Chemical Properties Analysis

The chemical properties of porphyrin compounds, particularly their electronic and spectroscopic characteristics, are of significant interest. For example, the study by Osuka et al. (1999) on bis(phenylethynyl)phenylene-bridged zinc–free base hybrid diporphyrins reveals important aspects of the electronic interactions and energy transfer processes in these compounds, which are crucial for understanding their chemical properties (Osuka, Ikeda, Shiratori, Nishimura, & Yamazaki, 1999).

Wissenschaftliche Forschungsanwendungen

Zinc in Dental and Oral Health

Research highlights the essential role of zinc in dental health, particularly its interactions with dental enamel and its potential effects on caries. Zinc, being an essential trace element, is naturally present in plaque, saliva, and enamel. It is incorporated into oral health products to control plaque, reduce malodor, and inhibit calculus formation. Despite its ability to reduce enamel demineralization and modify remineralization, the addition of zinc to fluoride toothpastes has not significantly affected their ability to reduce caries. This paradox could be due to zinc's desorption from hydroxyapatite by calcium, abundant in plaque and saliva, and the complex dynamics of zinc-enamel interactions relevant to demineralization and remineralization processes (Lynch, 2011).

Photophysical Parameters of Zinc Complexes

The study of tetraphenylporphyrin (H2TPP) and zinc tetraphenylporphyrin (ZnTPP) provides insight into their photophysical parameters, critical for applications in photochemistry and photosynthesis research. These compounds, analogs to chlorophyll, exhibit a broad range of molar absorption coefficients, fluorescence quantum yields, and singlet excited-state lifetimes, underscoring their potential in fluorescence (or Förster) resonance energy transfer (FRET) processes and assessments of molecular brightness (Taniguchi et al., 2021).

Zinc Oxide in Various Industries

Zinc oxide's multifunctional material properties, owing to its unique physical and chemical characteristics, find applications in rubber, pharmaceuticals, cosmetics, textiles, electronics, and photocatalysis. The review of methods for ZnO synthesis, including chemical and metallurgical methods, and its modifications for enhanced functionality, illustrates its broad industrial utility (Kołodziejczak-Radzimska & Jesionowski, 2014).

Zinc's Role in Biochemical Systems

The importance of zinc in biological systems extends beyond its involvement in over 300 enzymatic reactions. It plays crucial roles in cell development, hormone production, and skin structure. Studies have shown zinc's protective effect against other toxic elements, highlighting its significance in maintaining body health and its potential therapeutic applications (Moshtaghie, 2013).

Therapeutic and Prophylactic Uses of Zinc Compositions

Recent research has demonstrated zinc's efficacy in combating COVID-19 by preventing virus entry into cells, inhibiting viral replication, and mitigating inflammation. This underscores the potential of zinc-based compositions as treatments for COVID-19 and invites further exploration into their therapeutic applications (Imran et al., 2022).

Wirkmechanismus

Target of Action

The primary target of this compound is currently unknown. The structure suggests it may interact with proteins or enzymes that recognize or bind to porphyrin-like structures

Mode of Action

Porphyrins often play a key role in binding and activating metal ions, which can then participate in various biochemical reactions .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Porphyrin-like compounds are often involved in processes such as oxygen transport, electron transfer, and catalysis of various biochemical reactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Eigenschaften

IUPAC Name |

3-[(4Z,10Z,15Z,19Z)-18-(2-carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42N4O8.Zn/c1-15-19(5-7-31(43)44)25-12-26-20(6-8-32(45)46)16(2)22(36-26)10-27-34(30(42)14-40)18(4)24(38-27)11-28-33(29(41)13-39)17(3)23(37-28)9-21(15)35-25;/h9-12,16-17,20,23,26,29-30,33,39-42H,5-8,13-14H2,1-4H3,(H,43,44)(H,45,46);/q-4;/b21-9-,22-10-,25-12-,28-11-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQOSHHNUGWVJB-NGIWDWOQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C=C3C(=C(C(=CC4C(C(C(=CC5=C(C(=C([N-]5)C=C(C1C(CO)O)[N-]2)C)C(CO)O)[N-]4)C)CCC(=O)O)[N-]3)CCC(=O)O)C.[Zn] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C2/C=C\3/C(=C(/C(=C/C4C(C(/C(=C/C5=C(C(=C([N-]5)/C=C(/C1C(CO)O)\[N-]2)C)C(CO)O)/[N-]4)C)CCC(=O)O)/[N-]3)CCC(=O)O)C.[Zn] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42N4O8Zn-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.